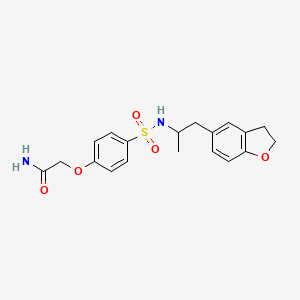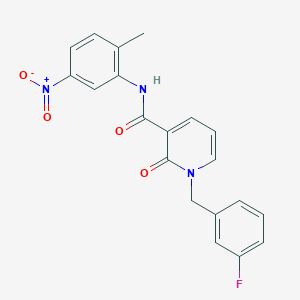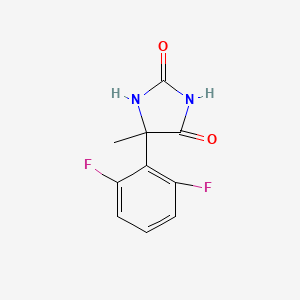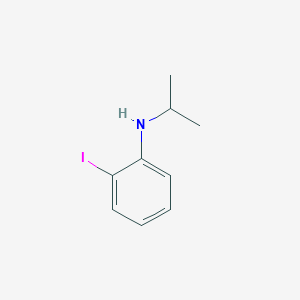
2-iodo-N-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-(propan-2-yl)aniline is an organic compound with the molecular formula C₉H₁₂IN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the nitrogen atom is substituted with an isopropyl group
Applications De Recherche Scientifique
2-iodo-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development. It may serve as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in the synthesis of agrochemicals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the iodination of N-(propan-2-yl)aniline. This process typically uses iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂), in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the second position of the aniline ring.
Another method involves the decarboxylative iodination of anthranilic acids. This transition-metal-free and base-free process uses potassium iodide (KI) and iodine (I₂) as halogen donors under oxygen atmosphere . This method is advantageous due to its high regioselectivity and functional-group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-iodo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) and potassium cyanide (KCN).
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The nitro derivatives can be reduced back to the amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), dimethyl sulfoxide (DMSO), and acetonitrile.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), and ethanol.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine from nitro derivatives.
Mécanisme D'action
The mechanism of action of 2-iodo-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The isopropyl group enhances the lipophilicity of the molecule, facilitating its penetration through biological membranes.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with active site residues. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-iodo-N-(propan-2-yl)aniline can be compared with other similar compounds, such as:
2-iodoaniline: Lacks the isopropyl group, making it less lipophilic and potentially less bioavailable.
N-(propan-2-yl)aniline: Lacks the iodine atom, reducing its ability to participate in halogen bonding and affecting its reactivity.
2-bromo-N-(propan-2-yl)aniline: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the iodine atom and the isopropyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-iodo-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQFLIHYPJQSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76465-01-5 |
Source


|
| Record name | 2-iodo-N-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2518496.png)
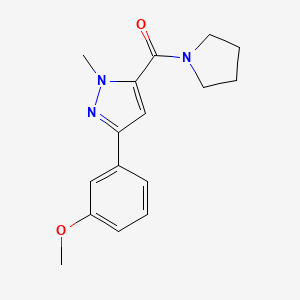
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)
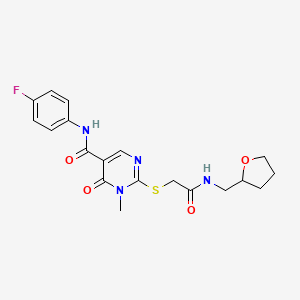

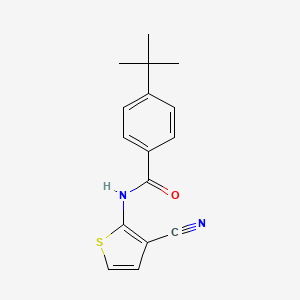
![5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2518505.png)
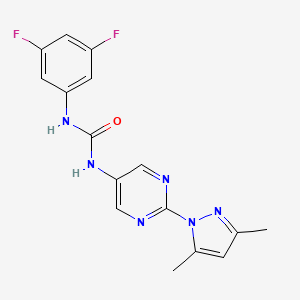
![(3E)-1-[(4-methylphenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2518508.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)

